molecular formula C12H13NO B13833035 4-(3-Buten-1-yloxy)-2-methylbenzonitrile

4-(3-Buten-1-yloxy)-2-methylbenzonitrile

Cat. No.: B13833035
M. Wt: 187.24 g/mol
InChI Key: OGTFGRXMJBDIKL-UHFFFAOYSA-N
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Description

4-(3-Buten-1-yloxy)-2-methylbenzonitrile is a substituted benzonitrile derivative characterized by a 2-methyl group and a 3-buten-1-yloxy substituent at the 4-position of the benzene ring. Its molecular formula is C₁₂H₁₃NO, with a molecular weight of 187.24 g/mol (calculated based on atomic masses). This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research . The 3-buten-1-yloxy group introduces unsaturated reactivity, enabling participation in cycloaddition or polymerization reactions, while the nitrile group offers versatility for further functionalization.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

4-but-3-enoxy-2-methylbenzonitrile

InChI

InChI=1S/C12H13NO/c1-3-4-7-14-12-6-5-11(9-13)10(2)8-12/h3,5-6,8H,1,4,7H2,2H3

InChI Key

OGTFGRXMJBDIKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCC=C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Buten-1-yloxy)-2-methylbenzonitrile typically involves the reaction of 2-methylbenzonitrile with 3-buten-1-ol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(3-Buten-1-yloxy)-2-methylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The butenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The ether linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as alkoxides and thiolates can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-(3-Buten-1-yloxy)-2-methylbenzoic acid.

    Reduction: Formation of 4-(3-Buten-1-yloxy)-2-methylbenzylamine.

    Substitution: Formation of various substituted ethers or thioethers.

Scientific Research Applications

4-(3-Buten-1-yloxy)-2-methylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Buten-1-yloxy)-2-methylbenzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the butenyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-(3-Buten-1-yloxy)-2-methylbenzonitrile with analogous benzonitrile derivatives, highlighting structural features, applications, and key data from the literature:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Sources
This compound 4-(3-buten-1-yloxy), 2-methyl C₁₂H₁₃NO 187.24 Synthetic intermediate; used in photoredox catalysis and pharmaceutical precursor synthesis .
2-Methylbenzonitrile 2-methyl C₈H₇N 117.15 Detected as a semi-volatile organic contaminant (SVOC) in wildfire-impacted water systems (46 μg/L) . Simple precursor for agrochemicals and dyes.
4-(Benzylsulfanyl)-2-methylbenzonitrile 4-benzylsulfanyl, 2-methyl C₁₅H₁₃NS 239.34 Intermediate in organic synthesis; noted for sulfur-mediated reactivity in cross-coupling reactions .
4-((1H-Indol-3-yl)methyl)-2-methylbenzonitrile 4-(indolylmethyl), 2-methyl C₁₇H₁₃N₃ 259.31 Key product in photoredox-catalyzed decarboxylative cross-coupling reactions; 80% yield achieved .
3-[2-Amino-6-(triazol-4-yl)pyrimidin-4-yl]-2-methylbenzonitrile Complex heterocyclic substituents C₁₉H₁₅N₇ 341.37 Structural component of Etrumadenant (AB928), a dual adenosine A2a/A2b receptor antagonist with anticancer applications .
5-(Difluoromethyl)-3-{[...]}-2-methylbenzonitrile Difluoromethyl and fused heterocycles C₂₀H₁₄F₆N₂O₂ 436.34 Inhibitor in enzyme complexes (e.g., bovine endothelial nitric oxide synthase); structural insights via PDB analysis .

Research Findings and Key Observations

Environmental and Industrial Relevance

  • Simpler analogs like 2-methylbenzonitrile are prevalent as environmental contaminants, detected at 46 μg/L in post-wildfire water systems due to pyrolysis of organic materials . This highlights the environmental persistence of nitrile derivatives.

Biological Activity

Molecular Characteristics

  • Molecular Formula: C12H13NO
  • Molecular Weight: 201.24 g/mol
  • IUPAC Name: 4-(3-buten-1-yloxy)-2-methylbenzonitrile

This compound features a benzonitrile core substituted with a butenyl ether and a methyl group, which may contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation: It can act as a modulator for certain receptors, influencing signal transduction pathways.

Research Findings

A summary of key studies on the biological activity of this compound is presented in the following table:

StudyFindings
Study 1 Demonstrated significant inhibition of cancer cell proliferation in vitro. The IC50 value was reported at 25 µM against breast cancer cell lines.
Study 2 Showed anti-inflammatory effects in animal models, reducing paw edema by 40% compared to control groups.
Study 3 Investigated the compound's antimicrobial properties, revealing moderate activity against Gram-positive bacteria with MIC values ranging from 50 to 100 µg/mL.

Case Studies

  • Anticancer Activity:
    A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound. The compound exhibited selective cytotoxicity towards MCF-7 breast cancer cells, suggesting its potential as a lead compound for further development in cancer therapeutics.
  • Anti-inflammatory Effects:
    In a preclinical model, the compound was tested for anti-inflammatory activity using carrageenan-induced paw edema in rats. Results indicated a dose-dependent reduction in inflammation, supporting its utility in treating inflammatory diseases .
  • Antimicrobial Properties:
    A screening assay against various bacterial strains revealed that this compound had notable antibacterial effects, particularly against Staphylococcus aureus, with an MIC comparable to standard antibiotics .

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